molecular formula C13H15ClN2S B13857677 5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine

5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine

Cat. No.: B13857677
M. Wt: 266.79 g/mol
InChI Key: WKDXHPQNSWZLHL-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenylmethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with propylamine to form an intermediate, which is then cyclized with a thioamide to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15ClN2S/c1-2-3-11-12(17-13(15)16-11)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16)

InChI Key

WKDXHPQNSWZLHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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